molecular formula C7H9F3O B2377023 [1-(Trifluoromethyl)cyclopent-3-en-1-yl]methanol CAS No. 2567496-96-0

[1-(Trifluoromethyl)cyclopent-3-en-1-yl]methanol

Cat. No. B2377023
CAS RN: 2567496-96-0
M. Wt: 166.143
InChI Key: PNBZUHPNESDQAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[1-(Trifluoromethyl)cyclopent-3-en-1-yl]methanol” is a chemical compound with the CAS Number: 2567496-96-0 . It has a molecular weight of 166.14 and its IUPAC name is (1-(trifluoromethyl)cyclopent-3-en-1-yl)methanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9F3O/c8-7(9,10)6(5-11)3-1-2-4-6/h1-2,11H,3-5H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The exact mass and monoisotopic mass of the compound are both 166.06054939 g/mol . It has a topological polar surface area of 20.2 Ų .

Scientific Research Applications

Synthesis of Complex Organic Compounds

[1-(Trifluoromethyl)cyclopent-3-en-1-yl]methanol has been utilized in the synthesis of complex organic compounds. For instance, it has been used in a [3+2] cycloaddition for constructing the carbocycle of 1-trifluoromethylated cyclopenta[b]indole alkaloids, a crucial transformation in the step-wise dehydrative alkenylation of α-trifluoromethyl alcohols (Dong, Pan, Xu, & Liu, 2014).

Catalyst Development

This compound has also been involved in developing catalysts. For example, it was used in forming a stable complex with CuCl, catalyzing the Huisgen 1,3-dipolar cycloaddition on water or under neat conditions (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).

Synthesis of Bicyclic and Tricyclic Structures

The compound has been instrumental in the synthesis of bicyclic and tricyclic structures. A notable application is the synthesis of 4-substituted 6-methyl-3-oxabicyclo[3.3.1]non-6-ene-1-methanol derivatives using a Prins-type cyclization reaction catalyzed by hafnium triflate (Nakamura, Niiyama, & Yamakawa, 2009).

Applications in Organic Synthesis and Catalysis

It's also found application in organic synthesis and catalysis, as demonstrated by tris(triazolyl)methanol ligands and derivatives, which are valuable for transition metal-mediated reactions (Etayo, Ayats, & Pericàs, 2016).

Impact on Lipid Dynamics

The compound has been studied for its impact on lipid dynamics, particularly in the context of methanol as a solubilizing agent in biological and synthetic membranes (Nguyen et al., 2019).

Novel Synthesis Methods

It has been utilized in the development of novel synthesis methods, such as the heteropoly acid catalyzed synthesis of 8-methyl-2-aryl/alkyl-3-oxabicyclo[3.3.1]non-7-ene derivatives through oxonium-ene cyclization (Anjibabu, Sau, Reddy, Banerjee, & Reddy, 2013).

Safety and Hazards

This compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures should be taken when handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

[1-(trifluoromethyl)cyclopent-3-en-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O/c8-7(9,10)6(5-11)3-1-2-4-6/h1-2,11H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBZUHPNESDQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1(CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Trifluoromethyl)cyclopent-3-en-1-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.